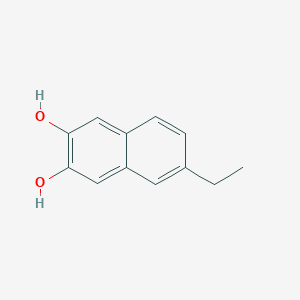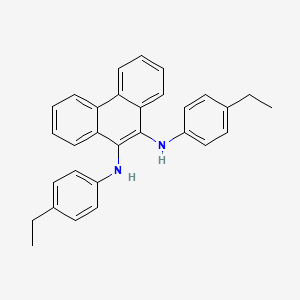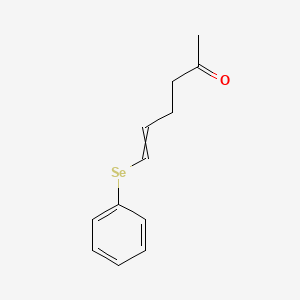
8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. The presence of the hydroxyl group at the 3-position and the dimethyl groups at the 8-position contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the hydroxyl group through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of starting materials, cyclization, and functional group modifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another compound with a similar tetrahydro structure but different functional groups.
8,8-Dimethyl-5,6,7,8-tetrahydroquinoline: Shares the tetrahydro structure but differs in the aromatic ring system.
Uniqueness: 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133130-79-7 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
8,8-dimethyl-6,7-dihydro-5H-phenanthren-3-ol |
InChI |
InChI=1S/C16H18O/c1-16(2)9-3-4-13-14-10-12(17)7-5-11(14)6-8-15(13)16/h5-8,10,17H,3-4,9H2,1-2H3 |
InChI Key |
NZPHFMVNAUUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC3=C2C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


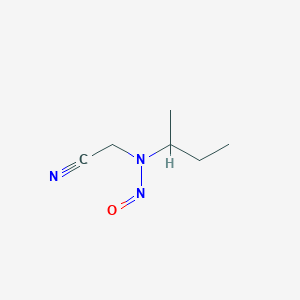

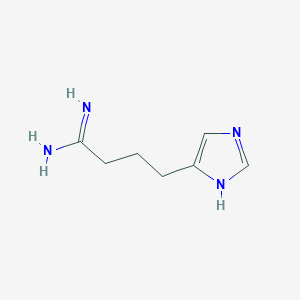
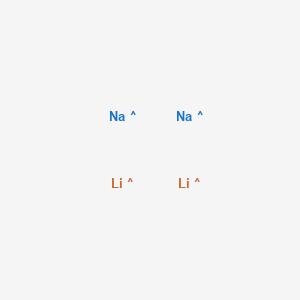

![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




